(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)
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Overview
Description
“(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)” is a novel compound with an intriguing structure. Let’s break it down:
- The “naphtho[2,3-D][1,2,3]triazole-4,9-dione” core consists of a naphthalene ring fused with a triazole ring, bearing keto (dione) functional groups at positions 4 and 9.
- The “4-(O-acetyloxime)” moiety involves an oxime group (C=N-OH) attached to the 4-position of the naphtho[2,3-D][1,2,3]triazole ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One approach involves the condensation of a naphthoquinone with a 1,2,3-triazole derivative, followed by oximation. The reaction conditions may vary, but typically involve mild temperatures and suitable solvents.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further development.
Chemical Reactions Analysis
Reactivity::
Oxidation: The keto groups (C=O) in the naphtho[2,3-D][1,2,3]triazole-4,9-dione moiety are susceptible to oxidation.
Reduction: Reduction of the keto groups can yield the corresponding diol or other reduced forms.
Substitution: The butyl group (C4H9) can undergo substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidants (e.g., KMnO4), and nucleophiles (e.g., amines) play crucial roles.
- Reduction of the keto groups may yield dihydroxy derivatives.
- Substitution reactions can lead to various butyl-substituted analogs.
Scientific Research Applications
Chemistry::
Drug Discovery: Exploration of its potential as a novel drug scaffold due to its unique structure.
Catalysis: Investigation of its reactivity in catalytic processes.
Materials Science:
Mechanism of Action
The compound likely exerts its effects through DHODH inhibition and ROS induction. DHODH is involved in pyrimidine biosynthesis, and its inhibition disrupts cell proliferation.
Comparison with Similar Compounds
While this compound is unique, similar structures include other naphtho[2,3-D][1,2,3]triazole derivatives and oxime-containing compounds.
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
[(Z)-(3-butyl-4-oxobenzo[f]benzotriazol-9-ylidene)amino] acetate |
InChI |
InChI=1S/C16H16N4O3/c1-3-4-9-20-15-14(17-19-20)13(18-23-10(2)21)11-7-5-6-8-12(11)16(15)22/h5-8H,3-4,9H2,1-2H3/b18-13- |
InChI Key |
OGMYZHXKJMCDCM-AQTBWJFISA-N |
Isomeric SMILES |
CCCCN1C2=C(/C(=N\OC(=O)C)/C3=CC=CC=C3C2=O)N=N1 |
Canonical SMILES |
CCCCN1C2=C(C(=NOC(=O)C)C3=CC=CC=C3C2=O)N=N1 |
Origin of Product |
United States |
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